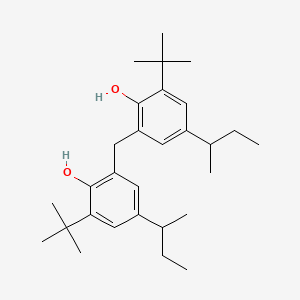
Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenolic rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of polymers and resins.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.
Mécanisme D'action
The antioxidant activity of Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative degradation. The methylene bridge between the phenolic rings enhances the stability of the compound, allowing it to effectively scavenge free radicals and protect materials from oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a 1-methylpropyl group.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Contains an ethyl group instead of a 1-methylpropyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Different substitution pattern on the phenolic rings.
Uniqueness
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness enhances its effectiveness as an antioxidant and stabilizer in various industrial applications .
Propriétés
Numéro CAS |
72672-54-9 |
|---|---|
Formule moléculaire |
C29H44O2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
4-butan-2-yl-2-[(5-butan-2-yl-3-tert-butyl-2-hydroxyphenyl)methyl]-6-tert-butylphenol |
InChI |
InChI=1S/C29H44O2/c1-11-18(3)20-13-22(26(30)24(16-20)28(5,6)7)15-23-14-21(19(4)12-2)17-25(27(23)31)29(8,9)10/h13-14,16-19,30-31H,11-12,15H2,1-10H3 |
Clé InChI |
PAMOFRNFPOZAHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)CC)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


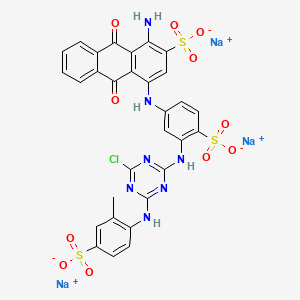
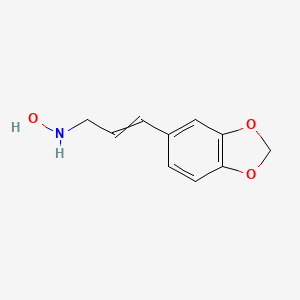
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
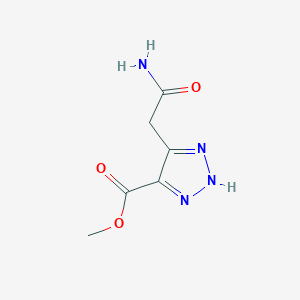
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
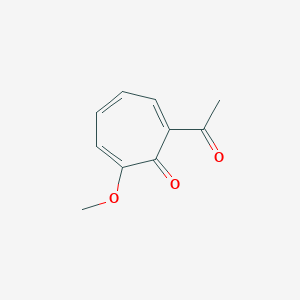
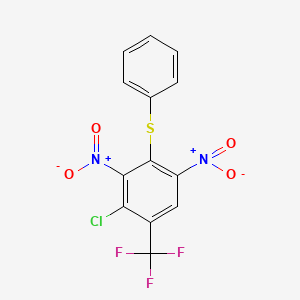
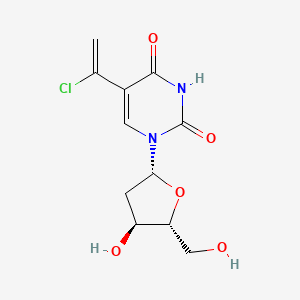


![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

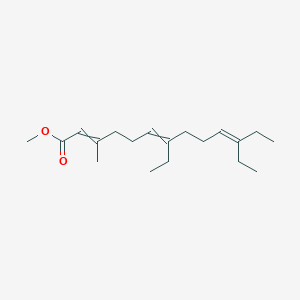
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
